7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate (DEEM) in glacial acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as improved reaction times, yields, and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Mechanism of Action
The mechanism of action of 7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in cancer treatment, where selective inhibition of CDK2 can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and structural similarity.
Uniqueness
7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This compound’s specific interactions with molecular targets, such as CDK2, make it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C7H3F3N4O3 |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O3/c8-7(9,10)5-12-6-11-1-2(4(16)17)3(15)14(6)13-5/h1H,(H,16,17)(H,11,12,13) |
InChI Key |
GOAKUQGGAWKZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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